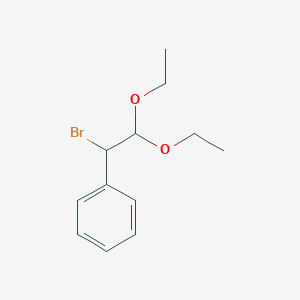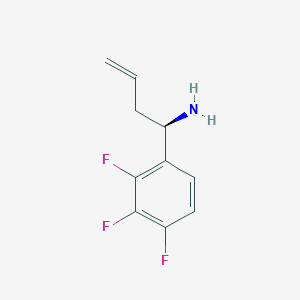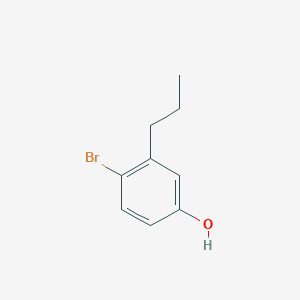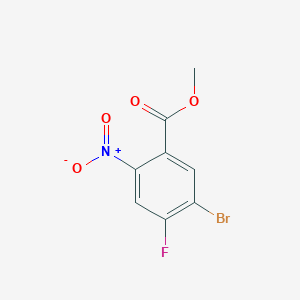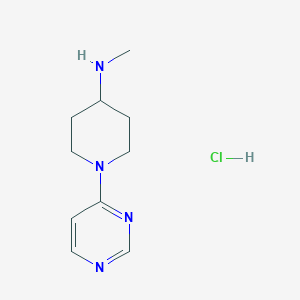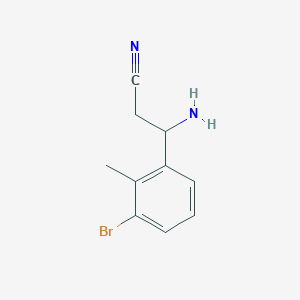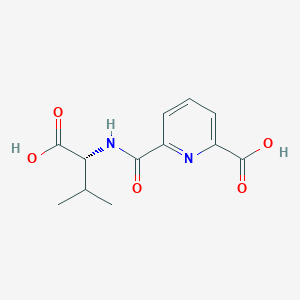
(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinic acid core substituted with a carbamoyl group and a carboxylic acid moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of picolinic acid with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl intermediate. Subsequent hydrolysis and purification steps yield the desired product.
Industrial Production Methods
Industrial production of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the picolinic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: Shares the core structure but lacks the carbamoyl and carboxylic acid substituents.
Nicotinic acid: Similar in structure but with a different functional group arrangement.
Isonicotinic acid: Another structural isomer with distinct properties.
Uniqueness
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is unique due to its specific stereochemistry and functional group arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N2O5 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
6-[[(1R)-1-carboxy-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-6(2)9(12(18)19)14-10(15)7-4-3-5-8(13-7)11(16)17/h3-6,9H,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-/m1/s1 |
Clé InChI |
NWPPGZLUXRQGHA-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
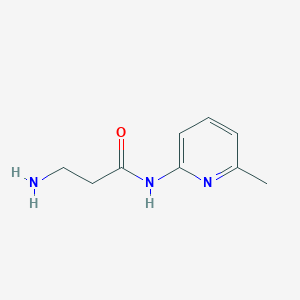
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
